
AM630
Vue d'ensemble
Description
Applications De Recherche Scientifique
L'AM630 a un large éventail d'applications en recherche scientifique, notamment:
Chimie: Il est utilisé comme outil pour étudier les relations structure-activité des récepteurs cannabinoïdes.
Mécanisme d'Action
L'this compound exerce ses effets en agissant comme un agoniste inverse au niveau du récepteur cannabinoïde CB2. Il se lie au récepteur CB2 avec une forte affinité et induit un changement conformationnel qui réduit l'activité du récepteur. Cela conduit à une diminution des voies de signalisation en aval médiées par le récepteur CB2 . L'this compound présente également une faible activité agoniste partielle au niveau du récepteur CB1, bien que son action principale soit sur le récepteur CB2 .
Mécanisme D'action
Target of Action
AM630 primarily targets the cannabinoid receptor CB2 . This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as an inverse agonist at the CB2 receptor, with a Ki of 32.1 nM at CB2, and it displays 165-fold selectivity over the CB1 receptor, at which it behaves as a weak partial agonist . This means that this compound can bind to the CB2 receptor and induce a biological response opposite to that of an agonist.
Biochemical Pathways
It has been suggested that this compound’s action on the cb2 receptor can influence various cellular processes, including cell proliferation and the cell cycle . For example, this compound has been shown to decrease proliferation and induce arrest of the cell cycle at the G2/M phase in renal cell carcinoma cells .
Result of Action
The action of this compound results in the modulation of CB2 receptor activity, which can have various effects at the cellular and molecular levels. For instance, it has been reported that this compound can decrease cell proliferation and induce cell cycle arrest . These effects could potentially be exploited for therapeutic purposes, such as in the treatment of certain types of cancer.
Analyse Biochimique
Biochemical Properties
AM630 binds selectively to cannabinoid 2 (CB2) over CB1 receptors with Ki values of 31.2 and 5,152 nM, respectively . It acts as an inverse agonist at CB2 receptors and as a weak partial agonist at CB1 receptors . This interaction with the CB2 receptor can modulate various biochemical reactions in the body.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported that this compound is a potent inhibitor of isocitrade dehydrogenase-1 wild-type glioblastoma (GBM) core tumor cell proliferation . It also affects the transcriptional response of cells, with a substantially higher response observed in central cells than in invasive margin cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the CB2 receptor. As an inverse agonist, it reduces the activity of this receptor, which can lead to various downstream effects. For example, it has been shown to decrease proliferation and induce arrest of the cell cycle at the G2/M phase in renal cell carcinoma cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, repeated treatments with this compound and other CB2 inverse agonists were associated with a reversal of the acute effects, resulting in decreases in cortical JNK .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on the effects of CB2 ligands on death pathways in the brain, it was found that JWH133 treatment attenuated surgery-induced memory loss, while this compound treatment aggravated surgery-induced memory loss .
Méthodes De Préparation
La synthèse de l'AM630 implique plusieurs étapes, commençant par la préparation de la structure du noyau indole. Les étapes clés incluent:
Formation du noyau indole: Le noyau indole est synthétisé par une série de réactions impliquant la condensation de matières premières appropriées.
Iodation: Le noyau indole est ensuite iodé en position 6 à l'aide d'iode ou d'un réactif contenant de l'iode.
Substitution: Le groupe 4-méthoxybenzoyle est introduit en position 3 du cycle indole par une réaction de substitution.
Substitution de la morpholine: Enfin, le groupe morpholine est attaché à la chaîne latérale éthyle en position 1 du cycle indole.
Analyse Des Réactions Chimiques
L'AM630 subit diverses réactions chimiques, notamment:
Oxydation: L'this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction: Des réactions de réduction peuvent être effectuées sur l'this compound pour obtenir des dérivés réduits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
L'AM630 est unique parmi les ligands des récepteurs cannabinoïdes en raison de sa haute sélectivité pour le récepteur CB2 et de son activité agoniste inverse. Les composés similaires comprennent:
AM1221: Un autre agoniste sélectif du récepteur CB2 avec des caractéristiques structurales différentes.
Pravadoline: Un agoniste non sélectif des récepteurs cannabinoïdes avec un mécanisme d'action différent.
WIN 54,461 (6-Bromopravadoline): Un composé similaire à l'this compound mais avec un atome de brome au lieu d'iode.
Ces composés diffèrent par leur sélectivité, leur affinité et leur efficacité au niveau des récepteurs cannabinoïdes, soulignant les propriétés uniques de l'this compound dans la recherche sur les récepteurs cannabinoïdes .
Activité Biologique
The compound (6-iodo-2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone , also known as 6-iodopravadoline , is a synthetic derivative belonging to the class of benzoylindoles . This compound has garnered attention due to its interactions with the cannabinoid receptors , particularly the CB2 receptor , and its implications in various biological processes.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 440.36 g/mol. The structure features an indole ring, a morpholinoethyl side chain, and a methoxyphenyl group, which contribute to its biological activity.
Cannabinoid Receptor Interaction
Research indicates that 6-iodopravadoline acts as a selective CB2 receptor agonist. The compound exhibits a high affinity for CB2 receptors, which are primarily involved in the modulation of immune responses and pain perception.
- Binding Affinity : The compound shows a Ki value of approximately 31.2 nM for CB2 receptors, indicating strong binding capabilities compared to other cannabinoid receptor ligands .
Effects on Cell Proliferation
In vitro studies have demonstrated that 6-iodopravadoline significantly inhibits the proliferation of glioblastoma (GBM) core tumor cells. This effect is mediated through its action on the CB2 receptor, leading to cell cycle arrest at the G2/M phase.
Table 1: Summary of Biological Activities
Molecular Mechanisms
The molecular mechanism underlying the biological activity of this compound involves its role as an inverse agonist at the CB2 receptor. By binding to this receptor, it reduces its activity, which can lead to decreased cell proliferation and altered immune responses. This mechanism has potential therapeutic implications for conditions like cancer and inflammation.
Study on Glioblastoma Cells
A notable study investigated the effects of 6-iodopravadoline on glioblastoma cells, revealing that treatment with this compound resulted in:
- Decreased Cell Viability : A significant reduction in cell viability was observed after exposure to varying concentrations of the compound.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells exhibited an accumulation in the G2/M phase, suggesting a halt in cell cycle progression.
These findings highlight the potential of 6-iodopravadoline as a therapeutic agent in targeting aggressive tumors like glioblastoma.
Implications for Pain Management
Given its selective action on CB2 receptors, there is growing interest in exploring 6-iodopravadoline's potential applications in pain management and inflammation-related disorders. Its ability to modulate immune responses while minimizing psychoactive effects associated with CB1 receptor activation makes it a candidate for further research in therapeutic settings.
Propriétés
IUPAC Name |
[6-iodo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25IN2O3/c1-16-22(23(27)17-3-6-19(28-2)7-4-17)20-8-5-18(24)15-21(20)26(16)10-9-25-11-13-29-14-12-25/h3-8,15H,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOTYHDSLIUKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCN3CCOCC3)C=C(C=C2)I)C(=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167719 | |
Record name | Iodopravadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164178-33-0 | |
Record name | [6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164178-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodopravadoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164178330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodopravadoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164178-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-IODOPRAVADOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1LNJ6NBKA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: AM630 is a selective antagonist of the cannabinoid receptor type 2 (CB2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: this compound binds to CB2 receptors, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This binding blocks the downstream signaling pathways usually activated by these endocannabinoids. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The molecular formula of this compound is C24H27IN4O3, and its molecular weight is 546.4 g/mol. []
A: While the provided research does not go into detail about specific spectroscopic data (e.g., NMR, IR), it does mention the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/ESI-MS/MS) to identify this compound metabolites in rat liver microsomes. []
ANone: The research provided focuses on this compound's role as a CB2 antagonist and its effects in various biological systems. There is no evidence to suggest that this compound possesses catalytic properties or applications.
ANone: No computational chemistry or modeling studies were mentioned in the provided research articles regarding this compound.
ANone: The provided research primarily focuses on the biological activity and effects of this compound. There is no detailed information regarding its stability under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability.
ANone: The provided research articles primarily focus on the scientific aspects of this compound. There is no discussion about specific SHE regulations, risk minimization strategies, or responsible practices for handling this compound.
A: Various in vitro and in vivo models have been employed. These include cell cultures of osteoclasts, fibroblasts, and neural stem/progenitor cells, [, , , ] as well as animal models of pain, inflammation, cerebral ischemia, and myocardial infarction. [, , , , , , , , , ]
ANone: The research provided does not mention any completed or ongoing clinical trials for this compound. Further research, including preclinical and clinical studies, is needed to determine its safety and efficacy in humans.
ANone: The provided research does not offer specific insights into resistance mechanisms or cross-resistance profiles associated with this compound.
A: While the provided research primarily focuses on potential therapeutic benefits, some studies hint at potential adverse effects. For instance, one study reported that this compound administration alone could induce hearing loss in rats, although not associated with outer hair cell loss. [] Further investigations are crucial to comprehensively assess the toxicological profile and long-term safety of this compound.
ANone: The research provided does not mention any specific biomarkers associated with this compound treatment efficacy or the identification of adverse effects.
A: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been used to characterize the metabolites of this compound in rat liver microsome preparations. [] Additional analytical techniques employed in the studies include immunohistochemistry, Western blotting, enzyme-linked immunosorbent assay (ELISA), real-time polymerase chain reaction (RT-PCR), and various behavioral testing paradigms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: The provided research focuses primarily on the biological effects of this compound. No information is available regarding its environmental impact, degradation pathways, or strategies for mitigating any potential negative ecological effects.
ANone: The provided research does not offer specific details on the dissolution rate or solubility of this compound in various media.
ANone: The research articles provided do not elaborate on the validation parameters (accuracy, precision, specificity) of the analytical methods employed in their respective studies.
ANone: The provided research primarily focuses on other aspects of this compound. No information is available on its potential to induce an immune response or strategies to address immunogenicity.
ANone: The research does not address the interactions of this compound with drug transporters or strategies to modify these interactions.
ANone: The research mainly focuses on the effects of this compound and does not discuss its potential to induce or inhibit drug-metabolizing enzymes.
ANone: The research does not provide detailed information on the biocompatibility or biodegradability of this compound.
ANone: The research primarily focuses on this compound, and no direct comparisons with alternative compounds or substitute therapies are provided.
ANone: The provided research focuses on the scientific aspects of this compound and does not cover strategies for recycling or waste management.
A: The research highlights the use of various experimental models, techniques, and instruments, including cell cultures, animal models, immunohistochemistry, Western blotting, ELISA, RT-PCR, HPLC/ESI-MS/MS, and behavioral testing apparatus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: The provided research showcases a multidisciplinary approach involving pharmacology, neuroscience, immunology, and cell biology to elucidate the mechanisms of action and potential therapeutic applications of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.